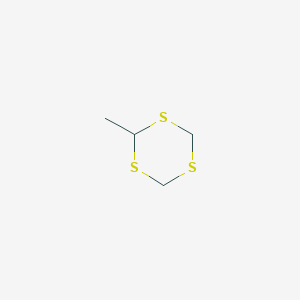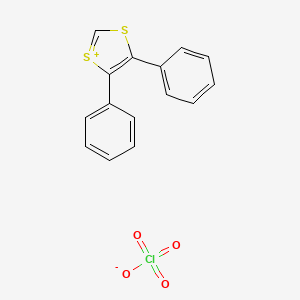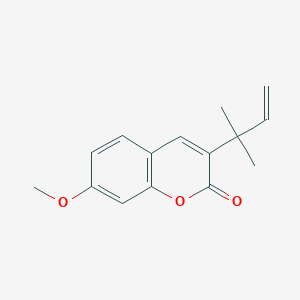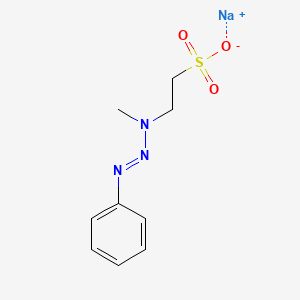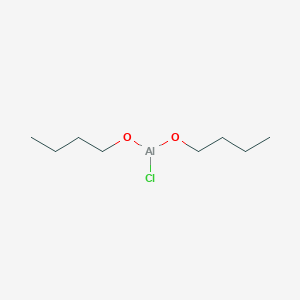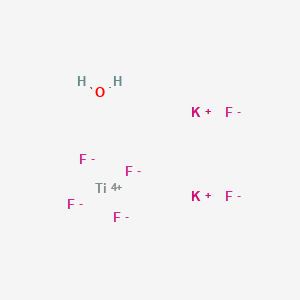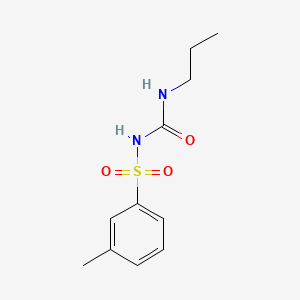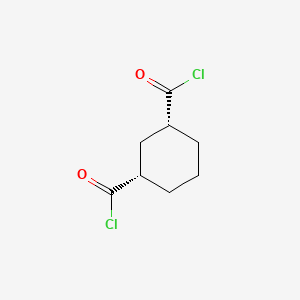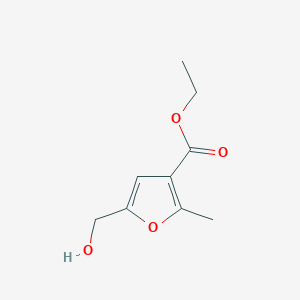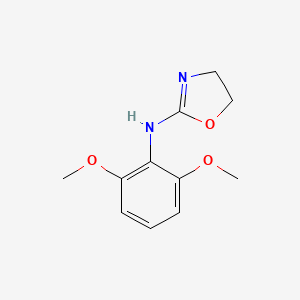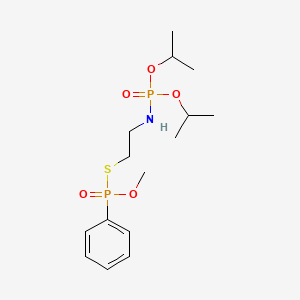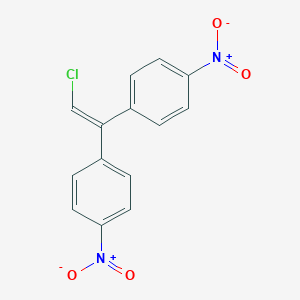
1,1'-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) is an organic compound characterized by the presence of a chloroethene group bonded to two 4-nitrobenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzene with a chloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-aminobenzene).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: 1,1’-(2-Chloroethene-1,1-diyl)bis(4-aminobenzene).
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene)
- 1,1’-(2-Chloroethene-1,1-diyl)bis(4-ethoxybenzene)
- 1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene)
Uniqueness
1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. These properties differentiate it from similar compounds that may have different substituents, such as methoxy, ethoxy, or bromo groups.
Propiedades
Número CAS |
18370-19-9 |
|---|---|
Fórmula molecular |
C14H9ClN2O4 |
Peso molecular |
304.68 g/mol |
Nombre IUPAC |
1-[2-chloro-1-(4-nitrophenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H9ClN2O4/c15-9-14(10-1-5-12(6-2-10)16(18)19)11-3-7-13(8-4-11)17(20)21/h1-9H |
Clave InChI |
UUEBLSWGHDAIKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=CCl)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
